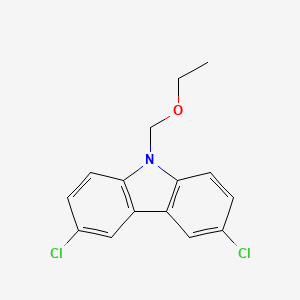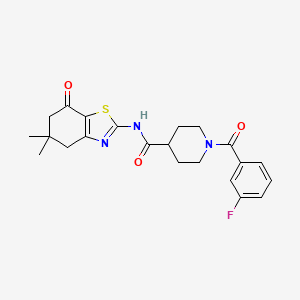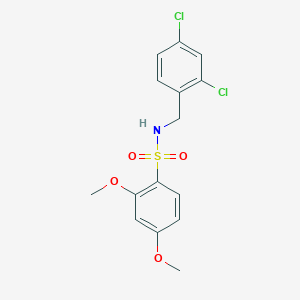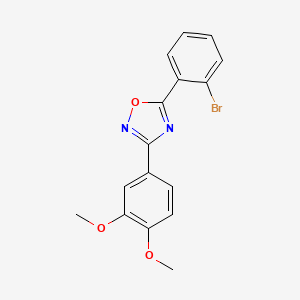
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a carbazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is not fully understood. However, it has been suggested that the compound exerts its anticancer and antitumor effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis. It has also been shown to modulate the expression of certain genes involved in the regulation of the cell cycle. In addition, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been shown to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is relatively high. It has also been shown to exhibit potent anticancer and antitumor activities. However, there are also limitations associated with the use of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole in lab experiments. For example, the compound is relatively unstable and can decompose under certain conditions. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Zukünftige Richtungen
There are several future directions for the research on 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer and antitumor therapies. Another potential direction is to explore its potential applications in other fields, such as the development of fluorescent probes for the detection of DNA. In addition, further studies could be conducted to optimize the synthesis method of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole and to overcome its limitations for lab experiments.
Conclusion:
In conclusion, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit potent anticancer, antitumor, and anti-inflammatory properties. Its mechanism of action is not fully understood, and further research is needed to optimize its use in different applications. Overall, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has the potential to be a valuable tool for scientific research and could lead to the development of new therapies and diagnostic tools.
Synthesemethoden
The synthesis of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole can be achieved using different methods. One of the most commonly used methods involves the reaction of 3,6-dichlorocarbazole with ethyl vinyl ether in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, and the yield of the product is relatively high.
Wissenschaftliche Forschungsanwendungen
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. It has also been shown to have antibacterial and antifungal activities. In addition, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been used as a fluorescent probe for the detection of DNA.
Eigenschaften
IUPAC Name |
3,6-dichloro-9-(ethoxymethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPPQAWTYQXEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-9-(ethoxymethyl)carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4879550.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4879562.png)

![2-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4879575.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4879581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-morpholinecarbothioamide](/img/structure/B4879589.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4879596.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4879599.png)

![4-chlorophenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B4879617.png)
![N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B4879618.png)

![2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4879653.png)
